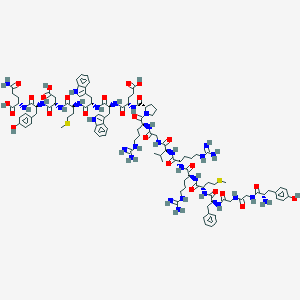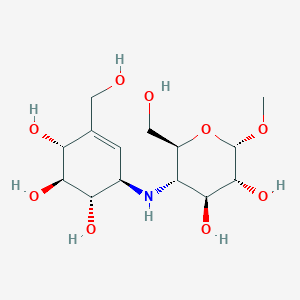
6-Hydroxy-methyl 1'-epiacarviosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-methyl 1'-epiacarviosin is a natural compound that has been found to possess various biological activities. It is a flavonoid compound that is extracted from the leaves of the plant Carvia callosa. This compound has gained significant attention in recent years due to its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-methyl 1'-epiacarviosin is not fully understood. However, studies have suggested that it exerts its biological activities through various mechanisms such as inhibition of the inflammatory pathway, scavenging of free radicals, and induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 6-Hydroxy-methyl 1'-epiacarviosin has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation. Furthermore, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 6-Hydroxy-methyl 1'-epiacarviosin in lab experiments is its natural origin. It is extracted from the leaves of the plant Carvia callosa, which makes it a safer alternative to synthetic compounds. Additionally, the compound is readily available and can be easily purified using various chromatographic techniques. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
Several future directions can be explored in the field of 6-Hydroxy-methyl 1'-epiacarviosin. One of the potential areas of research is the use of this compound in the treatment of neurodegenerative diseases. Further studies can be conducted to investigate the neuroprotective effects of this compound and its potential use in the treatment of Alzheimer's and Parkinson's disease. Additionally, more research can be done to explore the anticancer properties of 6-Hydroxy-methyl 1'-epiacarviosin and its potential use in cancer therapy. Finally, studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound to better understand its mechanism of action and potential use in medicine.
Conclusion:
In conclusion, 6-Hydroxy-methyl 1'-epiacarviosin is a natural compound that has gained significant attention in recent years due to its potential use in the treatment of various diseases. It possesses various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. The compound can be extracted from the leaves of the plant Carvia callosa and purified using various chromatographic techniques. Further research can be conducted to explore the potential applications of this compound in the field of medicine.
Synthesemethoden
The synthesis of 6-Hydroxy-methyl 1'-epiacarviosin involves the extraction of the compound from the leaves of the plant Carvia callosa. The leaves are dried and then extracted using a solvent such as methanol or ethanol. The extract is then purified using various chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC). The purified compound is then identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Several studies have been conducted to investigate the potential applications of 6-Hydroxy-methyl 1'-epiacarviosin in various fields. One of the significant applications of this compound is in the field of medicine. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
101144-24-5 |
|---|---|
Produktname |
6-Hydroxy-methyl 1'-epiacarviosin |
Molekularformel |
C14H25NO9 |
Molekulargewicht |
351.35 g/mol |
IUPAC-Name |
(1S,2S,3R,6R)-6-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C14H25NO9/c1-23-14-13(22)11(20)8(7(4-17)24-14)15-6-2-5(3-16)9(18)12(21)10(6)19/h2,6-22H,3-4H2,1H3/t6-,7-,8-,9-,10+,11+,12+,13-,14+/m1/s1 |
InChI-Schlüssel |
UQSNMDDZJRJJQN-PEQZYJMFSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)N[C@@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O |
SMILES |
COC1C(C(C(C(O1)CO)NC2C=C(C(C(C2O)O)O)CO)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)NC2C=C(C(C(C2O)O)O)CO)O)O |
Andere CAS-Nummern |
101144-24-5 |
Synonyme |
6-HMECV 6-hydroxy-methyl 1'-epiacarviosin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



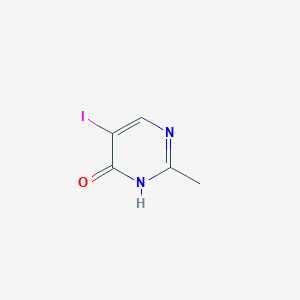

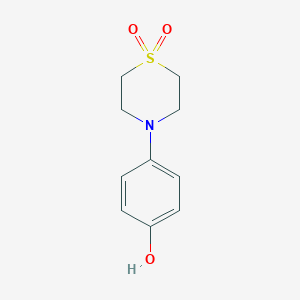
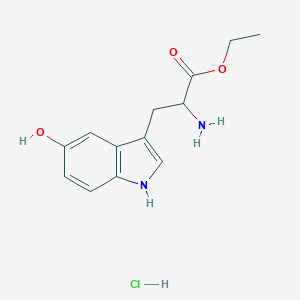
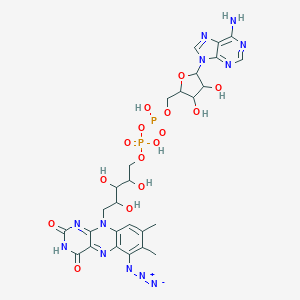
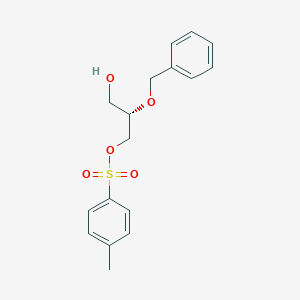
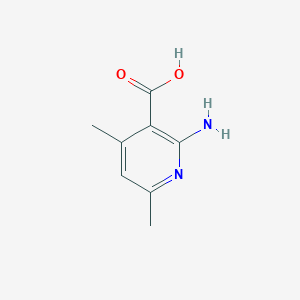

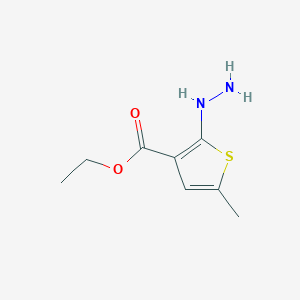
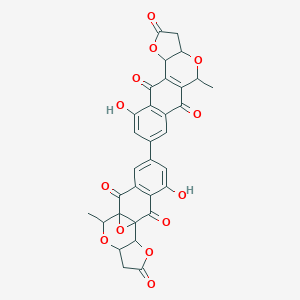
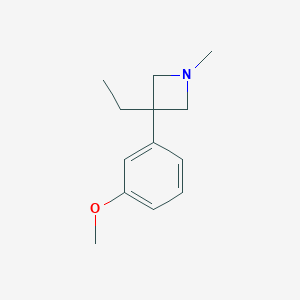
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)

